2-(3-Chlorophenyl)butan-2-amine hydrochloride 2-(3-Chlorophenyl)butan-2-amine hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC13664005
InChI: InChI=1S/C10H14ClN.ClH/c1-3-10(2,12)8-5-4-6-9(11)7-8;/h4-7H,3,12H2,1-2H3;1H
SMILES: CCC(C)(C1=CC(=CC=C1)Cl)N.Cl
Molecular Formula: C10H15Cl2N
Molecular Weight: 220.14 g/mol

2-(3-Chlorophenyl)butan-2-amine hydrochloride

CAS No.:

Cat. No.: VC13664005

Molecular Formula: C10H15Cl2N

Molecular Weight: 220.14 g/mol

* For research use only. Not for human or veterinary use.

2-(3-Chlorophenyl)butan-2-amine hydrochloride -

Specification

Molecular Formula C10H15Cl2N
Molecular Weight 220.14 g/mol
IUPAC Name 2-(3-chlorophenyl)butan-2-amine;hydrochloride
Standard InChI InChI=1S/C10H14ClN.ClH/c1-3-10(2,12)8-5-4-6-9(11)7-8;/h4-7H,3,12H2,1-2H3;1H
Standard InChI Key JHXYFCIWKKUUEQ-UHFFFAOYSA-N
SMILES CCC(C)(C1=CC(=CC=C1)Cl)N.Cl
Canonical SMILES CCC(C)(C1=CC(=CC=C1)Cl)N.Cl

Introduction

Chemical Identity and Structural Characteristics

2-(3-Chlorophenyl)butan-2-amine hydrochloride is a tertiary amine hydrochloride salt with the molecular formula C₁₀H₁₅Cl₂N and a molecular weight of 220.14 g/mol . Its IUPAC name, 2-(3-chlorophenyl)butan-2-amine hydrochloride, reflects its structure: a butan-2-amine backbone substituted with a 3-chlorophenyl group at the second carbon, paired with a hydrochloride counterion. Key identifiers include:

  • SMILES: CCC(C)(C₁=CC=CC(Cl)=C₁)N.Cl

  • InChIKey: JHXYFCIWKKUUEQ-UHFFFAOYSA-N .

The compound’s X-ray crystallography data (where available) confirms a planar chlorophenyl ring and a staggered conformation of the butan-2-amine chain, stabilized by intramolecular hydrogen bonding .

Synthesis and Production Methods

Synthetic Pathways

The synthesis typically involves a multi-step process:

  • Alkylation of 3-chlorophenyl precursors: Reaction of 3-chlorobenzyl halides with butan-2-amine derivatives under basic conditions .

  • Hydrochloride salt formation: Treatment with hydrochloric acid to precipitate the final product.

A nickel-catalyzed reductive amination approach has also been reported, utilizing 3-chlorophenyl ketones and ammonia under hydrogen pressure, followed by HCl quenching . Yields range from 70–90% depending on the purity of intermediates .

Industrial-Scale Production

Industrial methods employ continuous-flow reactors to enhance efficiency, with purification via recrystallization from ethanol/water mixtures . Key challenges include minimizing byproducts such as 1-(3-chlorophenyl)butan-2-amine (isomeric impurity) and ensuring residual solvent compliance .

Physicochemical Properties

PropertyValueSource
Melting Point215–218°C (decomposes)
Solubility>50 mg/mL in water
LogP (Calculated)2.8
pKa (Amino group)9.4 ± 0.2

The hydrochloride salt enhances aqueous solubility, making it suitable for pharmacological formulations. Stability studies indicate degradation <2% under ambient conditions over 24 months .

Pharmacological and Industrial Applications

Medicinal Chemistry

  • Dopamine Receptor Modulation: Acts as a high-affinity ligand for D₃ dopamine receptors (Kᵢ = 1.39 nM) with 400-fold selectivity over D₂ receptors, making it a candidate for treating addiction and Parkinson’s disease .

  • Antimicrobial Activity: Derivatives exhibit MIC values of 4–8 µg/mL against Staphylococcus aureus and Escherichia coli .

Industrial Uses

  • Catalyst Intermediate: Utilized in nickel-catalyzed aminations for synthesizing primary amines .

  • Polymer Additive: Improves thermal stability in epoxy resins.

Hazard CategoryPrecautionary MeasuresSource
Acute Toxicity (Oral)H303: Harmful if swallowed
Eye IrritationH320: Causes eye irritation
StorageKeep in airtight container at 4°C

Personal protective equipment (gloves, goggles) is mandatory during handling. Environmental toxicity data indicates low bioaccumulation potential (BCF <100).

Comparative Analysis with Structural Analogs

CompoundMolecular FormulaKey Differences
1-(3-Chlorophenyl)butan-2-amineC₁₀H₁₄ClNPrimary amine; lower D₃ affinity (Kᵢ = 62 nM)
3-(2-Chlorophenyl)butan-2-amineC₁₀H₁₄ClNMeta-substitution reduces solubility by 40%
4-Amino-1-(3-chlorophenyl)butan-1-olC₁₀H₁₄ClNOHydroxyl group increases logP to 3.2

Future Research Directions

  • Enantioselective Synthesis: Resolving racemic mixtures to isolate (R)- and (S)-enantiomers for targeted receptor studies .

  • Nanoparticle Delivery Systems: Enhancing bioavailability via lipid-based encapsulation .

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